N-(4-Amino-2,6-dimethylphenyl)acetamide Exhibits >70-Fold Reduction in Anticonvulsant Potency Versus Parent Compound Ameltolide in MES Model
N-(4-Amino-2,6-dimethylphenyl)acetamide, also referred to as compound 7 in the Robertson et al. (1991) study, is the N-acetylated, hydroxylated metabolite of ameltolide (LY201116). In a direct head-to-head comparative evaluation of anticonvulsant activity, compound 7 exhibited an MES ED50 value greater than 100 mg/kg following oral administration to mice, whereas the parent drug ameltolide demonstrated an MES ED50 of 1.4 mg/kg under identical experimental conditions [1]. This >70-fold decrease in potency confirms that metabolic N-acetylation and hydroxylation at the 2,6-dimethylphenyl ring dramatically attenuate anticonvulsant efficacy [1]. The rank order of MES anticonvulsant potency observed after oral dosing (ameltolide ≫ nonacetylated analog 6 ≫ compound 7) was preserved after intravenous administration, indicating that these differences reflect intrinsic pharmacological activities rather than pharmacokinetic absorption limitations [1].
| Evidence Dimension | Maximal Electroshock Seizure (MES) Anticonvulsant Potency (ED50, oral, mouse) |
|---|---|
| Target Compound Data | MES ED50 >100 mg/kg (N-(4-amino-2,6-dimethylphenyl)acetamide / compound 7) |
| Comparator Or Baseline | Ameltolide (LY201116): MES ED50 = 1.4 mg/kg; Nonacetylated analog (compound 6): MES ED50 = 10.9 mg/kg |
| Quantified Difference | >70-fold reduction in potency relative to ameltolide; >9-fold reduction relative to nonacetylated analog 6 |
| Conditions | Oral administration to mice; maximal electroshock seizure (MES) test; anticonvulsant evaluation as described in J. Med. Chem. 1991 |
Why This Matters
This >70-fold potency differential demonstrates that N-(4-amino-2,6-dimethylphenyl)acetamide cannot substitute for ameltolide in anticonvulsant research, underscoring its distinct utility as a reference standard for metabolite identification, metabolic stability assays, and structure-activity relationship (SAR) studies of 4-aminobenzamide analogs.
- [1] Robertson, D. W., Beedle, E. E., Krushinski, J. H., Pollock, G. D., Wilson, H., Wyss, V. L., & Hayes, J. S. (1991). Synthesis and pharmacological evaluation of a major metabolite of ameltolide, a potent anticonvulsant. Journal of Medicinal Chemistry, 34(4), 1253–1257. doi:10.1021/jm00108a003. PMID: 2016702. View Source
